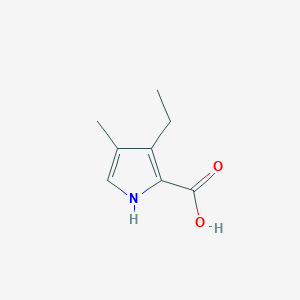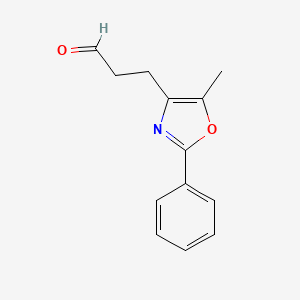
3-(5-Methyl-2-phenyloxazol-4-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyl-2-phenyloxazol-4-yl)propanal is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by a methyl group at the 5-position and a phenyl group at the 2-position of the oxazole ring, with a propanal group attached at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then subjected to cyclization with a suitable aldehyde to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(5-Methyl-2-phenyloxazol-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(5-Methyl-2-phenyloxazol-4-yl)propanoic acid.
Reduction: 3-(5-Methyl-2-phenyloxazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
3-(5-Methyl-2-phenyloxazol-4-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(5-Methyl-2-phenyloxazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
3-(5-Methyl-2-phenyloxazol-4-yl)propanal can be compared with other similar compounds, such as:
3-(5-Methyl-2-phenyloxazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
3-(5-Methyl-2-phenyloxazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(5-Methyl-2-phenyloxazol-4-yl)propylamine: Similar structure but with an amine group instead of an aldehyde group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanal |
InChI |
InChI=1S/C13H13NO2/c1-10-12(8-5-9-15)14-13(16-10)11-6-3-2-4-7-11/h2-4,6-7,9H,5,8H2,1H3 |
InChIキー |
NQCSGKLIXMYBNS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


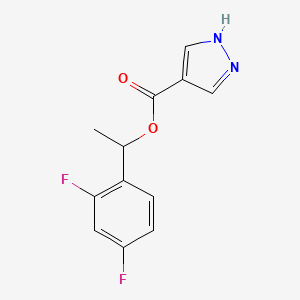
![6-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871729.png)
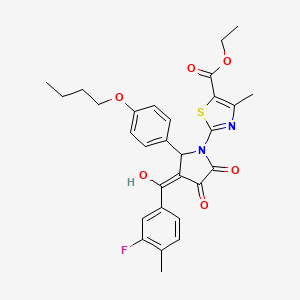
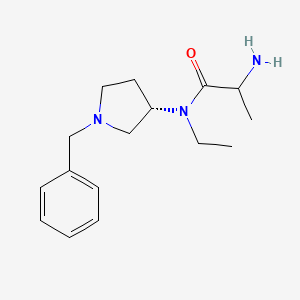
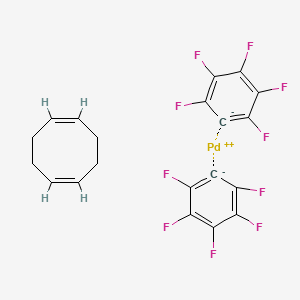

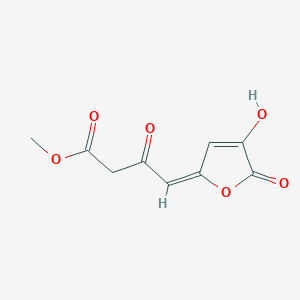
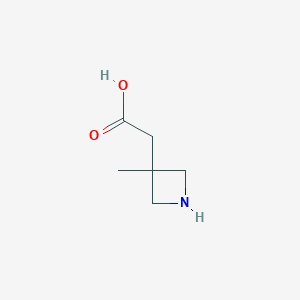
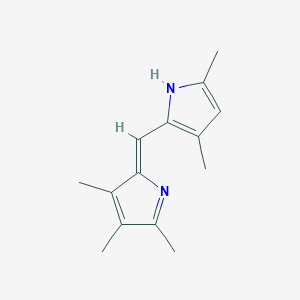
gold](/img/structure/B12871767.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
